

An In-depth Technical Guide to the Spectral Analysis of P-(Methylthio)isobutyrophenone

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Compound of Interest

Compound Name: *P-(Methylthio)isobutyrophenone*

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This technical guide provides a comprehensive overview of the spectral data for **P-(Methylthio)isobutyrophenone**, a compound of interest to researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound. While experimental spectra for this specific molecule are not readily available in the public domain, this guide presents predicted spectral characteristics based on its chemical structure and data from analogous compounds. Furthermore, it outlines detailed, generalized experimental protocols for obtaining such spectra.

Chemical Structure and Properties

P-(Methylthio)isobutyrophenone, also known as 4'-(Methylthio)isobutyrophenone or p-Methylthiophenyl isopropyl ketone, is an organic compound with the following properties:

- Molecular Formula: C₁₁H₁₄OS[1]
- Molecular Weight: 194.29 g/mol [1]
- Melting Point: 45-49 °C[1]
- Synonyms: 4-ISOBUTYRO THIOANISOLE, 4'METHYLTHIOISOBUTYROPHENONE, p-Methylthiophenyl isopropyl ketone[1]

Chemical Structure:

Caption: Chemical structure of **P-(Methylthio)isobutyrophenone**.

Spectroscopic Data

The following sections present the anticipated spectral data for **P-(Methylthio)isobutyrophenone**. These are predicted values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.9	Doublet	2H	Aromatic Protons (ortho to C=O)
~7.3	Doublet	2H	Aromatic Protons (ortho to -SCH ₃)
~3.5	Septet	1H	Methine Proton (-CH(CH ₃) ₂)
~2.5	Singlet	3H	Methylthio Protons (-SCH ₃)
~1.2	Doublet	6H	Isopropyl Protons (-CH(CH ₃) ₂)

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~204	Carbonyl Carbon (C=O)
~145	Aromatic Carbon (-C-S)
~133	Aromatic Carbon (-C-C=O)
~129	Aromatic Carbons (ortho to C=O)
~125	Aromatic Carbons (ortho to -SCH ₃)
~38	Methine Carbon (-CH(CH ₃) ₂)
~18	Isopropyl Carbons (-CH(CH ₃) ₂)
~15	Methylthio Carbon (-SCH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2970-2870	Medium	Aliphatic C-H Stretch
~1680	Strong	Carbonyl (C=O) Stretch
~1600, ~1500	Medium	Aromatic C=C Bending
~1100	Medium	C-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS Spectral Data (Predicted)

m/z Ratio	Relative Intensity	Assignment
194	High	Molecular Ion $[M]^+$
151	High	$[M - CH(CH_3)_2]^+$
123	Medium	$[M - COCH(CH_3)_2]^+$
108	Medium	$[C_6H_4S]^+$
77	Medium	$[C_6H_5]^+$
43	High	$[CH(CH_3)_2]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **P-(Methylthio)isobutyrophenone** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

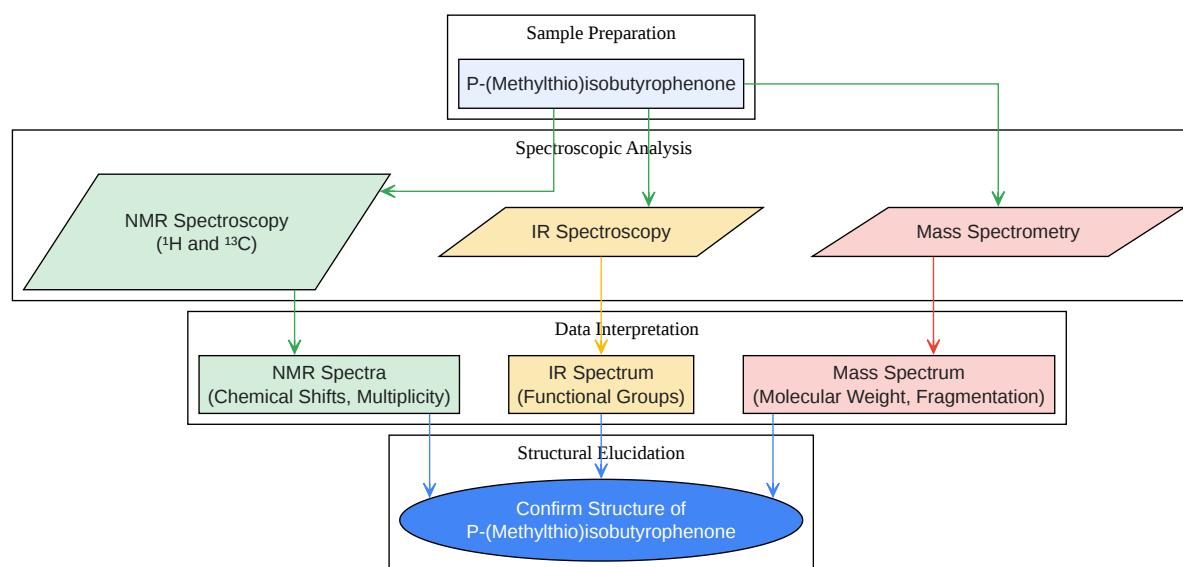
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid **P-(Methylthio)isobutyrophenone** sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like **P-(Methylthio)isobutyrophenone**, a direct insertion probe or a suitable ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) after dissolving in a solvent can be used.
- Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) for volatile compounds or a softer ionization technique for less stable molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of **P-(Methylthio)isobutyrophenone**.



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Caption: Workflow for the spectral analysis of **P-(Methylthio)isobutyrophenone**.

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References

- 1. CAS NO. 53207-58-2 | P-(METHYLTHIO)ISOBUTYROPHENONE | C11H14OS
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